molecular formula C8H9N3OS B2863540 3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 307342-26-3

3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2863540
CAS No.: 307342-26-3
M. Wt: 195.24
InChI Key: KBPZSKCVIHKZRG-UHFFFAOYSA-N
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Description

3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method is the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate. This reaction leads to the formation of the thienopyrimidine ring system .

Another method involves the use of dimethylformamide dimethylacetal (DMF-DMA) as a reagent, in combination with a primary amine. This approach also results in the cyclization of the thiophene ring to form the desired thienopyrimidine structure .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substituents (amino and ethyl groups) and its ability to exhibit diverse biological activities. These structural features contribute to its potential as a versatile compound in medicinal chemistry .

Properties

IUPAC Name

3-amino-2-ethylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-2-6-10-7-5(3-4-13-7)8(12)11(6)9/h3-4H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPZSKCVIHKZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=CS2)C(=O)N1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307342-26-3
Record name 3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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